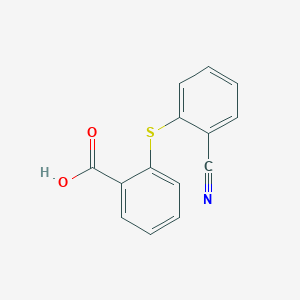

2-(2-Cyanophenylthio)benzoic acid

Description

Properties

IUPAC Name |

2-(2-cyanophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGHXZOIAXNGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350805 | |

| Record name | 2-(2-Cyanophenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163725-12-0 | |

| Record name | 2-(2-Cyanophenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Cyanophenylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Cyanophenylthio)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Cyanophenylthio)benzoic acid, a key intermediate in the development of various pharmaceuticals and functional materials. The document delves into the foundational principles of the Ullmann condensation, the primary synthetic route, offering a detailed, step-by-step experimental protocol. It further explores the critical aspects of reaction optimization, mechanistic insights, and product characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, aiming to equip them with the necessary knowledge to successfully synthesize and utilize this important molecule.

Introduction: The Significance of this compound

This compound is a diaryl thioether that serves as a crucial building block in organic synthesis. Its molecular structure, featuring a carboxylic acid and a nitrile group, provides versatile handles for further chemical modifications. This makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including thioxanthenes, which have applications as photoinitiators and as scaffolds for neuroleptic drugs.[1] The diaryl thioether motif is also prevalent in numerous biologically active molecules, highlighting the importance of efficient and reliable synthetic methods for this class of compounds.[2] Benzoic acid and its derivatives have shown significant potential as anticancer agents and are being explored for the treatment of other diseases like tuberculosis.[3][4][5][6]

The synthesis of this compound is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[7] This guide will focus on providing a detailed understanding of this classical yet continually evolving reaction, empowering researchers to not only replicate the synthesis but also to innovate upon existing methodologies.

The Ullmann Condensation: A Cornerstone of Diaryl Thioether Synthesis

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a powerful method for forming carbon-heteroatom bonds, particularly C-S bonds for the synthesis of diaryl thioethers.[7][8] The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.[2]

Mechanistic Landscape

While the precise mechanism of the Ullmann C-S coupling has been a subject of ongoing research, a generally accepted catalytic cycle involves the following key steps:

-

Formation of a Copper(I) Thiolate: The reaction is initiated by the deprotonation of the thiol by a base, followed by coordination to the copper(I) catalyst to form a copper(I) thiolate species.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) thiolate, forming a transient copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired diaryl thioether and regenerate the copper(I) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the Ullmann condensation is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.[2] Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[8][9] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[10]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound via the Ullmann condensation of thiosalicylic acid and 2-chlorobenzonitrile.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| Thiosalicylic Acid | C₇H₆O₂S | 154.19 | 1.54 g | 0.01 |

| 2-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 1.38 g | 0.01 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g | 0.02 |

| Copper(I) Iodide | CuI | 190.45 | 0.19 g | 0.001 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |

Reaction Setup and Procedure

Figure 1: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Assembly: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine thiosalicylic acid (1.54 g, 0.01 mol), 2-chlorobenzonitrile (1.38 g, 0.01 mol), anhydrous potassium carbonate (2.76 g, 0.02 mol), and copper(I) iodide (0.19 g, 0.001 mol).

-

Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Flush the flask with argon or nitrogen for 5-10 minutes to create an inert atmosphere.

-

Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water.

-

Acidification: Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

-

Filtration: Collect the precipitate by vacuum filtration and wash the solid thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a commonly used base in Ullmann condensations. It is strong enough to deprotonate the thiol of thiosalicylic acid, forming the reactive thiolate nucleophile, but not so strong as to cause unwanted side reactions.

-

Catalyst Selection: Copper(I) iodide is a widely used and effective catalyst for Ullmann C-S coupling reactions. While other copper sources can be used, CuI is often preferred for its reliability.

-

Solvent: A high-boiling polar aprotic solvent like DMF is used to ensure the reactants remain in solution at the required reaction temperature.[7]

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₉NO₂S[11][12] |

| Molecular Weight | 255.29 g/mol [11][12] |

| Melting Point | 210-215 °C[13] |

| Appearance | White to off-white solid |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is a critical tool for structural confirmation.[14] The spectrum should show characteristic signals for the aromatic protons of both benzene rings.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the nitrile C≡N stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[14]

Applications in Drug Development and Materials Science

This compound is a versatile intermediate with applications in several areas of chemical research.

-

Pharmaceutical Synthesis: The carboxylic acid and nitrile functionalities can be readily transformed into a variety of other functional groups, making it a valuable starting material for the synthesis of more complex molecules with potential biological activity. Benzoic acid derivatives are being investigated for their potential as anticancer agents and for the treatment of tuberculosis.[3][4][5][6] For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the carboxylic acid can be converted to esters, amides, or other derivatives.

-

Materials Science: The diaryl thioether core is a component of some organic materials with interesting photophysical properties. The ability to functionalize the molecule at multiple sites allows for the tuning of its electronic and steric properties for specific applications.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound. By understanding the underlying principles of the Ullmann condensation and following the detailed experimental protocol, researchers can reliably synthesize this important chemical intermediate. The information on characterization and potential applications should further aid in its utilization in various fields of scientific inquiry.

References

-

Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002. [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. [Link]

-

Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone synthesis through S(N)Ar reaction of 2-halobenzonitriles with ketones followed by cyclization. PubMed. [Link]

-

American Chemical Society. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. [Link]

-

American Chemical Society. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

ResearchGate. (n.d.). Synthesis of various α‐thiosalicylate esters from the reaction of various α‐diazo esters with thiosalicylic acids. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Organic Syntheses. (n.d.). Thiosalicylic acid. [Link]

-

Heindel, N. D., Fish, V. B., Ryan, M. F., & Lepley, A. R. (1968). Heterocyclic synthesis involving acetylenedicarboxylate adducts of thiosalicylic acid derivatives. The Journal of Organic Chemistry, 33(9), 3657–3659. [Link]

-

ResearchGate. (n.d.). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. [Link]

-

Nursten, H. E. (1955). The mechanism of the ullmann diaryl synthesis. Journal of the Chemical Society (Resumed), 3081. [Link]

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

-

Alvarez-Toledano, C., Gaviño, R., & Rojas-Lima, S. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 243-245. [Link]

-

Wang, D., & Ding, K. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

-

Broudic, N., Pacheco-Benichou, A., Fruit, C., & Besson, T. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules (Basel, Switzerland), 27(23), 8426. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2021). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. Catalysts, 11(11), 1332. [Link]

-

ResearchGate. (2022). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

-

van der Heijden, J., et al. (2021). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic Process Research & Development, 25(11), 2487-2493. [Link]

- Google Patents. (n.d.).

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. [Link]

-

PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

ResearchGate. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

-

PubMed. (2013). Copper-catalyzed synthesis of substituted benzothiazoles via condensation of 2-aminobenzenethiols with nitriles. [Link]

-

ResearchGate. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118. [Link]

-

National Center for Biotechnology Information. (2018). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 23(10), 2465. [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Catalyzed Cyanation of N-Tosylhydrazones with Thiocyanate Salt as the "CN" Source. [Link]

Sources

- 1. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. preprints.org [preprints.org]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.tus.ie [research.tus.ie]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | C14H9NO2S | CID 688144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. This compound CAS#: 163725-12-0 [m.chemicalbook.com]

- 14. This compound(163725-12-0) 1H NMR spectrum [chemicalbook.com]

Introduction: The Strategic Importance of the Cyanophenylthio-Benzoic Acid Scaffold

<_ _>## An In-depth Technical Guide to 2-(2-Cyanophenylthio)benzoic Acid

Abstract: This technical guide offers a comprehensive examination of this compound, a molecule with significant relevance in synthetic chemistry and drug discovery. This document covers its fundamental chemical properties, synthesis protocols, and detailed analytical characterization. It is designed for an audience of researchers, scientists, and professionals within the drug development industry, providing both foundational knowledge and actionable insights for laboratory applications.

This compound is a diaryl thioether distinguished by the presence of both a nitrile (cyano) and a carboxylic acid functional group. This specific arrangement of moieties confers a unique reactivity profile, establishing it as a pivotal intermediate in the synthesis of complex heterocyclic structures, particularly those with potential pharmacological applications. The thioether linkage offers conformational flexibility, while the electron-withdrawing cyano group and the acidic proton of the carboxyl group present multiple avenues for chemical modification. A thorough understanding of these characteristics is essential for its effective application in medicinal and synthetic chemistry.

Synthesis and Mechanistic Pathways

The predominant and most efficient route for the synthesis of this compound is through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation.[1][2][3] This copper-catalyzed reaction couples an aryl halide with a thiol.[1] For the target molecule, this typically involves the reaction between 2-chlorobenzonitrile and 2-mercaptobenzoic acid.[1] The selection of the copper catalyst, base, and solvent is crucial for maximizing the yield and purity of the product.[1][4] Modern variations of the Ullmann reaction often employ soluble copper catalysts supported by ligands to improve reaction conditions.[1][4]

Experimental Protocol: Ullmann Condensation for this compound

This protocol outlines a general procedure for the synthesis of the diaryl thioether core.

-

Reagent Combination: In a flame-dried round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine 2-chlorobenzonitrile (1.0 equivalent), 2-mercaptobenzoic acid (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in a high-boiling point polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Catalyst Introduction: Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI, approximately 5-10 mol%), and a suitable ligand like 1,2-cyclohexanediol to the mixture.[5]

-

Reaction Conditions: Heat the mixture to a temperature between 110-150 °C and maintain for several hours. Reaction progress should be monitored using thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute mineral acid (e.g., HCl). The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent such as ethanol to afford this compound.

Reaction Mechanism Visualization

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Physicochemical and Spectroscopic Data

Accurate identification and quality control of this compound rely on its distinct physicochemical and spectroscopic properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₂S | [6][7][8][9] |

| Molecular Weight | 255.29 g/mol | [6][7][8][9] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 210-215 °C | [7][8] |

| Boiling Point | 423.7±30.0 °C (Predicted) | [7] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in hot ethanol and water. |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the eight protons of the two benzene rings. A characteristic broad singlet for the carboxylic acid proton will appear far downfield (typically >10 ppm).[10][11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all 14 carbons. The carbonyl carbon of the carboxylic acid is expected around 165-175 ppm, while the nitrile carbon will be in the 115-120 ppm range. The remaining aromatic carbons will produce a series of peaks between 120-140 ppm.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, strong absorption band for the C≡N stretch of the nitrile is expected around 2220-2240 cm⁻¹. The O-H stretch of the carboxylic acid will present as a very broad band from 2500-3300 cm⁻¹, and a strong carbonyl (C=O) stretch will be visible around 1680-1710 cm⁻¹.[12]

-

Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak (M⁺) at an m/z of 255, corresponding to the molecular weight of the compound.[10]

Reactivity and Applications in Synthesis

The presence of both a carboxylic acid and a nitrile group makes this compound a versatile precursor for a variety of organic transformations.

-

Carboxylic Acid Derivatization: The carboxylic acid can be readily converted into esters, amides, and acid chlorides, allowing for the introduction of diverse functionalities and the construction of larger molecules.[13][14]

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to form an amide or a carboxylic acid, or it can be reduced to a primary amine, providing a handle for further synthetic elaboration.

-

Intramolecular Cyclization: A significant application of this compound is in the synthesis of thioxanthenones.[15][16][17] This is typically achieved through an intramolecular Friedel-Crafts acylation reaction, often mediated by strong acids like concentrated sulfuric acid or polyphosphoric acid, to form the tricyclic thioxanthenone core.[15]

Experimental Workflow: Synthesis of Thioxanthenones

Caption: A generalized workflow for the synthesis of thioxanthenone derivatives.

Relevance in Drug Discovery

The molecular scaffolds derived from this compound are of considerable interest in the field of medicinal chemistry. Thioxanthenones, for example, have been explored for their potential as anticancer, antiviral, and antiparasitic agents.[18] The ability to functionalize the core structure allows for the creation of compound libraries for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. Benzoic acid derivatives, in general, are recognized for their diverse biological activities.[19][20]

Safety and Handling Precautions

Appropriate safety measures are essential when working with this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it should be handled in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid generating dust and direct contact with the substance. For comprehensive safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups provides a platform for the construction of complex heterocyclic systems, most notably thioxanthenones, which have demonstrated significant potential in medicinal chemistry. A solid understanding of its synthesis, chemical properties, and reactivity is crucial for any researcher utilizing this compound. This guide provides a foundational framework for its safe and effective use in a laboratory setting.

References

-

PubChem. This compound. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]

-

NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

HETEROCYCLES. A CONVENIENT SYNTHESIS OF 9H-THIOXANTHEN-9-ONES AND THEIR AZA-ANALOGUES. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. [Link]

-

ResearchGate. Synthesis and Characterization of New Thioxanthone Derivatives. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. [Link]

- Google Patents. Process for preparing thioxanthones.

-

NIH National Center for Biotechnology Information. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. [Link]

-

PubChem. 2-((2-Aminophenyl)thio)benzoic acid. [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF 11-(4-[2-(2-HYDROXYETHOXY)ETHYL]-I-PIPERAZINYL)DIB ENZO[b,f][l,4]THIAZEPINE.

-

NIH National Center for Biotechnology Information. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

- Google Patents.

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C14H9NO2S | CID 688144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 163725-12-0 [m.chemicalbook.com]

- 8. This compound | 163725-12-0 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound(163725-12-0) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. preprints.org [preprints.org]

An In-Depth Technical Guide to 2-(2-Cyanophenylthio)benzoic Acid: A Versatile Precursor in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(2-cyanophenylthio)benzoic acid (CAS Number: 163725-12-0), a polyfunctional synthetic intermediate with significant potential in drug discovery and materials science. While not extensively studied for its own biological activity, its unique trifunctional architecture—comprising a carboxylic acid, a thioether linkage, and a reactive nitrile group—positions it as a valuable precursor for the synthesis of diverse heterocyclic scaffolds. This document will delve into the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its role as a key building block for molecules of therapeutic interest. Detailed experimental protocols for its synthesis and key transformations are provided to enable researchers to leverage this compound in their own discovery programs.

Introduction: The Strategic Value of Polyfunctional Scaffolds

In the landscape of modern drug discovery, the efficient construction of molecular complexity is paramount. Polyfunctional scaffolds, which possess multiple reactive handles, serve as powerful springboards for the rapid generation of diverse chemical libraries. This compound embodies this principle, offering three distinct points for chemical modification. The carboxylic acid allows for the formation of amides and esters, the thioether can be oxidized, and the nitrile group can be hydrolyzed or, more strategically, reduced to a primary amine. It is this last transformation that unlocks the most significant potential of this molecule, converting it into a precursor for therapeutically relevant heterocyclic systems such as phenothiazines. This guide will explore the synthesis of this compound and its subsequent conversion into a more versatile amino-acid intermediate, highlighting its potential in the synthesis of novel chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 163725-12-0 | [1][2] |

| Molecular Formula | C₁₄H₉NO₂S | [1] |

| Molecular Weight | 255.29 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 210-215 °C | [1] |

| Boiling Point (Predicted) | 423.7 ± 30.0 °C | [2] |

| Topological Polar Surface Area | 86.4 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation, a classic and robust method for the formation of aryl-sulfur bonds.[3][4] This approach involves the coupling of an aryl halide with a thiol-containing benzoic acid derivative.

Sources

An In-Depth Technical Guide to 2-(2-Cyanophenylthio)benzoic Acid as a Synthetic Precursor

Abstract

This technical guide provides a comprehensive examination of 2-(2-cyanophenylthio)benzoic acid, a pivotal intermediate in the synthesis of complex heterocyclic systems. We delve into its rational synthesis, focusing on the copper-catalyzed Ullmann condensation, and explore its primary application as a precursor to the thioxanthen-9-one scaffold, a core structure in various biologically active molecules and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic explanations to facilitate its practical application in the laboratory.

Introduction: Strategic Importance of this compound

In the landscape of medicinal chemistry and materials science, the development of efficient pathways to construct polycyclic heteroaromatic compounds is of paramount importance. This compound (CID 688144) serves as a highly versatile and strategically important building block.[1] Its structure, featuring a diaryl thioether linkage with precisely positioned carboxylic acid and cyano groups, is ingeniously designed for sequential, controlled cyclization reactions.

The primary value of this precursor lies in its direct route to the thioxanthen-9-one core structure. Thioxanthone derivatives are recognized for their wide-ranging biological activities, including antitumor properties, and their utility as photosensitizers in photopolymerization processes.[2][3][4] This guide elucidates the synthesis of the precursor itself and details its transformation into this valuable heterocyclic system, providing the causal logic behind the selected synthetic strategies.

Synthesis of the Precursor: A Modular Approach

The most reliable and common synthesis of this compound is achieved via a copper-catalyzed C-S cross-coupling reaction, a variant of the Ullmann condensation.[5][6] This method involves the coupling of an aryl halide, 2-iodobenzoic acid, with an aryl thiol, 2-mercaptobenzonitrile. The choice of these starting materials is strategic, as they are readily prepared from inexpensive commercial reagents.

Logical Workflow for Precursor Synthesis

The overall synthetic strategy is a convergent process, where two key aromatic fragments are synthesized independently before being coupled in the final step.

Caption: Convergent synthesis pathway for this compound.

Preparation of Starting Material 1: 2-Iodobenzoic Acid

2-Iodobenzoic acid is classically synthesized from anthranilic acid via the Sandmeyer reaction.[7][8][9][10] This is a staple transformation in organic synthesis, valued for its reliability.

-

Causality: The process begins with the diazotization of the amino group on anthranilic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[9] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely or reacting with water to form salicylic acid as a byproduct.[9] The subsequent introduction of an iodide salt, typically potassium iodide (KI), displaces the diazonium group, liberating nitrogen gas and forming the stable C-I bond.[10]

Preparation of Starting Material 2: 2-Mercaptobenzonitrile

2-Mercaptobenzonitrile is a crucial coupling partner.[11][12] It can be prepared from 2,6-dihalogenobenzonitriles through nucleophilic substitution with a sulfide source, such as sodium sulfide.[13] The presence of two halogen atoms, with one being displaced, makes this a feasible route. The cyano group's electron-withdrawing nature facilitates this substitution.

The Ullmann Condensation: Forging the Thioether Linkage

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution, ideal for forming C-S bonds.[5][6] In this context, it couples the carboxylate of 2-iodobenzoic acid with the thiolate of 2-mercaptobenzonitrile.

-

Mechanistic Insight: The reaction is not a simple nucleophilic substitution; it is facilitated by a copper catalyst, typically Cu(I) salts like CuI.[14] The generally accepted mechanism involves the formation of a copper(I) thiolate intermediate from 2-mercaptobenzonitrile. This species then undergoes oxidative addition with 2-iodobenzoic acid. The resulting Cu(III) intermediate then reductively eliminates to form the desired diaryl thioether product and regenerate the Cu(I) catalyst. The use of a base (e.g., K₂CO₃, Cs₂CO₃) is essential to deprotonate both the carboxylic acid and the thiol, generating the active nucleophiles.[14]

Caption: Simplified mechanism of the Cu-catalyzed Ullmann C-S coupling.

Core Application: Cyclization to Thioxanthen-9-one

The primary utility of this compound is its role as a direct precursor to thioxanthen-9-one. This transformation is an intramolecular cyclization reaction typically mediated by strong acids.

The Decisive Step: Acid-Mediated Intramolecular Cyclization

While traditional methods often involve the cyclization of 2-(arylsulfanyl)benzoic acids in strong acids like concentrated H₂SO₄ or polyphosphoric acid (PPA), the presence of the cyano group in our precursor offers a unique mechanistic pathway.[2][4]

-

Mechanistic Rationale: Under strongly acidic conditions, two key transformations occur. First, the nitrile (cyano) group is protonated, rendering its carbon atom highly electrophilic. Concurrently, the carboxylic acid is converted to an acylium ion, a powerful electrophile. The electron-rich aromatic ring originating from the 2-mercaptobenzonitrile moiety then acts as the nucleophile, attacking the acylium ion in an intramolecular Friedel-Crafts acylation. This attack forges the new carbon-carbon bond, leading to the formation of the central ring of the thioxanthen-9-one system. The cyano group is subsequently hydrolyzed to a carboxylic acid under the harsh acidic conditions and then lost through decarboxylation, though the primary cyclization driver is the benzoic acid portion. An alternative view considers the protonated nitrile as the electrophile, which is attacked by the other ring, followed by hydrolysis and rearrangement, though the Friedel-Crafts acylation is the more accepted pathway for forming the ketone.[4][15]

Caption: Key steps in the acid-catalyzed cyclization to Thioxanthen-9-one.

Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established chemical literature.

Protocol 1: Synthesis of this compound

This procedure is adapted from established Ullmann-type C-S coupling methodologies.[5][14]

-

Reagent Charging: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-iodobenzoic acid (1.0 eq), 2-mercaptobenzonitrile (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask. The solvent volume should be sufficient to create a stirrable slurry.

-

Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing an excess of cold water and acidify to pH 2-3 with concentrated HCl. This will precipitate the crude product.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

Protocol 2: Synthesis of Thioxanthen-9-one via Intramolecular Cyclization

This protocol is based on standard Friedel-Crafts acylation conditions for diaryl thioethers.[2][4]

-

Reagent Charging: In a round-bottom flask, carefully add this compound (1.0 eq) to an excess of concentrated sulfuric acid (H₂SO₄, approx. 10-20 times the weight of the substrate) at 0 °C (ice bath).

-

Reaction Execution:

-

Allow the mixture to warm to room temperature and then heat to 80-100 °C. The exact temperature and time will depend on the substrate, but a typical duration is 2-4 hours.

-

The reaction mixture will typically change color, indicating the progress of the cyclization. Monitor via TLC if possible (by carefully quenching a small aliquot).

-

-

Workup and Isolation:

-

After the reaction is complete, cool the flask in an ice bath.

-

Very carefully and slowly, pour the acidic mixture onto a large amount of crushed ice with stirring. This will precipitate the thioxanthen-9-one product.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration.

-

Wash the solid extensively with water until the filtrate is neutral, followed by a wash with a dilute sodium bicarbonate solution to remove any unreacted starting material.

-

-

Purification: The crude thioxanthen-9-one can be purified by recrystallization from a solvent like toluene or ethanol to afford the final product.

Data Summary

The following table summarizes typical reaction parameters for the key transformations discussed. Yields are representative and may vary based on scale and specific substrate substitutions.

| Transformation | Key Reagents | Catalyst | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Synthesis of Precursor | 2-Iodobenzoic acid, 2-Mercaptobenzonitrile, K₂CO₃ | CuI | DMF | 120-140 | 75-90 | [14],[5] |

| Cyclization to Product | This compound | None | H₂SO₄ (conc.) | 80-100 | 80-95 | [2],[4] |

Conclusion

This compound stands out as a purpose-built precursor for the efficient synthesis of thioxanthen-9-ones. Its preparation via a robust Ullmann condensation and subsequent clean, high-yielding cyclization demonstrates a powerful strategy in heterocyclic chemistry. The methodologies detailed in this guide, which are grounded in established mechanistic principles, provide researchers and drug development professionals with a reliable and rational pathway to access this important class of compounds. The versatility of the thioxanthenone scaffold ensures that its precursor, this compound, will remain a valuable tool in the pursuit of novel therapeutics and advanced materials.

References

-

Title: Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2-Iodobenzoic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor Source: Organic Chemistry Portal URL: [Link]

-

Title: Cu-catalyzed synthesis of diaryl thioethers and S-cycles by reaction of aryl iodides with carbon disulfide in the presence of DBU. Source: Semantic Scholar URL: [Link]

-

Title: Preparation of 2-iodobenzoic acid Source: Texium URL: [Link]

-

Title: Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor Source: Organic Letters - ACS Publications URL: [Link]

-

Title: 2-Mercapto-Benzonitrile - ChemBK Source: ChemBK URL: [Link]

-

Title: Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles Source: Organic Chemistry Portal URL: [Link]

-

Title: Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production Source: MDPI URL: [Link]

- Title: Method for producing 2-mercapto-6-halogenobenzonitrile Source: Google Patents URL

-

Title: A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues Source: HETEROCYCLES, Vol. 87, No. 12, 2013 URL: [Link]

-

Title: this compound | C14H9NO2S | CID 688144 Source: PubChem URL: [Link]

-

Title: Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Ullmann Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: A facile regioselective synthesis of novel spiro-thioxanthene and spiro-xanthene-9',2-[7][11][16]thiadiazole derivatives as potential analgesic and anti-inflammatory agents Source: PubMed URL: [Link]

-

Title: Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile Source: HETEROCYCLES, Vol. 60, No. 11, 2003 URL: [Link]

- Title: Process for preparing thioxanthones Source: Google Patents URL

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. texiumchem.com [texiumchem.com]

- 11. 2-Mercaptobenzonitrile | CymitQuimica [cymitquimica.com]

- 12. chembk.com [chembk.com]

- 13. JP3060111B2 - Method for producing 2-mercapto-6-halogenobenzonitrile - Google Patents [patents.google.com]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 2-(2-Cyanophenylthio)benzoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Cyanophenylthio)benzoic acid and its derivatives are pivotal chemical intermediates, most notably in the synthesis of atypical antipsychotics such as Quetiapine. Their molecular framework, featuring a diaryl thioether linkage, is a common motif in pharmacologically active compounds. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing these valuable compounds. We will dissect the mechanistic underpinnings of key reactions, present detailed, field-proven experimental protocols, and discuss critical parameters for process optimization. By synthesizing information from peer-reviewed literature and established chemical principles, this document serves as a practical and authoritative resource for chemists in both academic and industrial settings.

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of this compound is a critical upstream step in the manufacturing of several pharmaceuticals. Its primary significance lies in its role as a direct precursor to the dibenzo[b,f]thiazepine ring system, the core structure of drugs like Quetiapine. Quetiapine is an essential medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The efficiency, scalability, and cost-effectiveness of the synthesis of this intermediate directly impact the accessibility and affordability of the final active pharmaceutical ingredient (API).

The core challenge in this synthesis lies in the formation of the diaryl thioether bond, a task for which several classic and modern organic chemistry reactions have been adapted. This guide will focus on the two most prevalent and industrially relevant strategies: the Smiles rearrangement and the Ullmann condensation.

Primary Synthetic Strategies: A Comparative Overview

The choice of synthetic route is often dictated by factors such as starting material availability, cost, reaction scalability, and environmental impact. Below is a summary of the two main approaches.

| Synthetic Route | Key Reactants | Core Transformation | Primary Advantages | Common Challenges |

| Smiles Rearrangement | 2-Aminothiophenol, 2-Chlorobenzonitrile | Intramolecular Nucleophilic Aromatic Substitution (SNAr) | High yields, often proceeds without a catalyst. | Requires a strong base, potential for side reactions. |

| Ullmann Condensation | Thiosalicylic Acid (2-Mercaptobenzoic acid), 2-Halobenzonitrile | Copper-Catalyzed Nucleophilic Aromatic Substitution | Good functional group tolerance, versatile. | Requires a metal catalyst (copper), potentially harsh reaction conditions. |

Mechanistic Insights and Workflow Visualization

Understanding the reaction mechanisms is crucial for troubleshooting and optimization. Here, we delve into the step-by-step transformations that govern the formation of the target molecule.

The Smiles Rearrangement Pathway

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. In this context, it proceeds via the initial formation of a diphenylamine intermediate, which then rearranges to the more thermodynamically stable diaryl thioether.

Workflow Overview:

Caption: Smiles Rearrangement Workflow.

Mechanistic Steps:

-

Initial Condensation: The reaction is initiated by the deprotonation of the amine group of 2-aminothiophenol by a strong base. This activated nucleophile then attacks the electron-deficient carbon of 2-chlorobenzonitrile, displacing the chloride to form an N-(2-cyanophenyl)-2-aminothiophenol intermediate.

-

Deprotonation of Thiol: The same basic conditions facilitate the deprotonation of the thiol group, forming a thiolate.

-

Intramolecular Rearrangement: The key step involves the intramolecular attack of the newly formed thiolate on the carbon atom of the other aromatic ring, displacing the amine group. This is a classic SNAr reaction, driven by the formation of the more stable thioether bond.

-

Protonation: The final product is obtained after an acidic workup, which protonates the carboxylate (if formed from a precursor) and any remaining basic species.

The Ullmann Condensation Pathway

The Ullmann condensation is a cornerstone of diaryl ether and thioether synthesis, relying on a copper catalyst to facilitate the coupling of an aryl halide with a nucleophile—in this case, a thiolate.

Workflow Overview:

Caption: Ullmann Condensation Workflow.

Mechanistic Considerations:

The precise mechanism of the Ullmann condensation is complex and still a subject of study, but it is generally accepted to proceed through a copper-mediated catalytic cycle.

-

Formation of Copper Thiolate: The base deprotonates the thiosalicylic acid, and the resulting thiolate coordinates with the copper(I) catalyst.

-

Oxidative Addition: The aryl halide (2-chlorobenzonitrile or 2-bromobenzonitrile) undergoes oxidative addition to the copper center, forming a copper(III) intermediate.

-

Reductive Elimination: The desired C-S bond is formed through reductive elimination from the copper(III) species, yielding the this compound product and regenerating the active copper(I) catalyst.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures in the chemical literature. Safety Warning: These procedures involve hazardous materials, including strong bases, volatile organic solvents, and cyanide-containing compounds. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 4.1: Synthesis via Smiles Rearrangement

This protocol is adapted from procedures aimed at high-yield synthesis for pharmaceutical intermediates.

-

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

2-Chlorobenzonitrile (1.05 eq)

-

Potassium Hydroxide (KOH) (3.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

-

Step-by-Step Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-aminothiophenol and DMSO.

-

Begin stirring and add powdered potassium hydroxide in portions, ensuring the temperature does not exceed 40°C.

-

Once the addition is complete, add 2-chlorobenzonitrile to the mixture.

-

Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring.

-

Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated HCl.

-

The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

-

Dry the product in a vacuum oven at 60-70°C to a constant weight.

-

-

Expected Outcome:

-

Appearance: Off-white to pale yellow solid.

-

Yield: Typically > 90%.

-

Purity (by HPLC): > 98%.

-

Protocol 4.2: Synthesis via Ullmann Condensation

This method is advantageous when using thiosalicylic acid as a starting material.

-

Reagents:

-

Thiosalicylic Acid (2-Mercaptobenzoic acid) (1.0 eq)

-

2-Bromobenzonitrile (1.0 eq) (Note: Bromo-derivatives are often more reactive than chloro- in Ullmann reactions)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

-

Step-by-Step Procedure:

-

Charge a three-necked round-bottom flask (equipped as above) with thiosalicylic acid, 2-bromobenzonitrile, potassium carbonate, and copper(I) iodide.

-

Add DMF as the solvent.

-

Place the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to 130-140°C and maintain for 8-12 hours, monitoring by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and catalyst residues.

-

Pour the filtrate into ice water and acidify to a pH of ~2 with concentrated HCl to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with deionized water and then with a small amount of a cold non-polar solvent (e.g., hexane) to remove organic impurities.

-

Dry the product in a vacuum oven.

-

Process Optimization and Critical Parameters

Achieving high yield and purity depends on careful control of several factors:

-

Choice of Base: In the Smiles rearrangement, a strong base like KOH or NaOH is essential to facilitate the deprotonations. The amount of base is also critical; excess base can lead to hydrolysis of the nitrile group.

-

Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or DMAc are preferred as they can dissolve the reactants and salts and operate at the high temperatures required for the reaction.

-

Catalyst System (Ullmann): While classic Ullmann reactions used stoichiometric copper powder, modern methods use catalytic amounts of copper(I) salts (CuI, CuBr) often with a ligand. The choice of ligand can significantly accelerate the reaction and allow for lower temperatures.

-

Temperature Control: Both reactions are endothermic and require heating. However, excessive temperatures can lead to side reactions and decomposition, particularly the hydrolysis of the nitrile group to an amide or carboxylic acid. Precise temperature control is paramount for reproducibility.

-

Workup Procedure: The acidification step is critical for protonating the carboxylate and precipitating the final product. The pH must be carefully controlled to ensure complete precipitation without degrading the product.

Conclusion

The preparation of this compound is a well-established process crucial for the pharmaceutical industry. Both the Smiles rearrangement and the Ullmann condensation offer viable and high-yielding pathways. The Smiles rearrangement is often simpler, avoiding the need for a metal catalyst, while the Ullmann reaction provides greater versatility with starting materials. A thorough understanding of the reaction mechanisms and meticulous control over experimental parameters are the keys to successfully synthesizing this valuable intermediate with high purity and yield, paving the way for the efficient production of life-saving medications.

References

-

Title: A Safe, Environmentally Benign, and Cost-Effective Manufacturing Process for Quetiapine Fumarate. Source: Organic Process Research & Development, 2007. URL: [Link]

- Title: Process for the preparation of 11-(4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl)dibenzo[b,f]thiazepine.

-

Title: Ullmann Condensation: C-O, C-N, and C-S Bond Formation. Source: Organic Reactions, 2004. URL: [Link]

-

Title: The mechanism of the Ullmann reaction. Source: Journal of the American Chemical Society, 2001. URL: [Link]

-

Title: Ligand-Accelerated Ullmann Condensation: Application to Solid-Phase Synthesis of Substituted Diaryl Ethers. Source: Journal of the American Chemical Society, 1999. URL: [Link]

- Title: Process for preparing dibenzo[b,f]thiazepine-11(10H)-one.

The Cornerstone of Bioactive Heterocycles: 2-(2-Cyanophenylthio)benzoic Acid in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 2-(2-Cyanophenylthio)benzoic acid is a diaryl sulfide that represents a pivotal, yet often under-recognized, scaffold in the synthesis of complex heterocyclic systems. Its intrinsic structural features—a carboxylic acid for derivatization, a thioether linkage providing a specific geometry, and a strategically placed cyano group that can be retained or transformed—make it a highly versatile precursor for a range of medicinally significant compounds. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed protocols for its utilization in drug discovery and development. The core value of this building block lies in its efficient access to privileged structures, most notably the phenothiazine and thioxanthenone cores, which are central to the development of antipsychotic, anticancer, anti-inflammatory, and antimicrobial agents.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical characteristics of a building block is fundamental to its effective application.

| Property | Value | Reference(s) |

| CAS Number | 163725-12-0 | [1] |

| Molecular Formula | C₁₄H₉NO₂S | [1] |

| Molecular Weight | 255.29 g/mol | [1] |

| Melting Point | 210-215 °C | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in other organic solvents. | |

| pKa | ~3-4 (estimated for the carboxylic acid) |

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water.

Synthesis of the Core Scaffold: A Strategic Approach

The most direct and industrially relevant method for the synthesis of this compound and its analogs is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction provides a robust and scalable route to diaryl sulfides.[2][3]

Conceptual Workflow for Ullmann Condensation

The logic behind employing the Ullmann condensation lies in its proven efficacy for forming carbon-sulfur bonds between two aryl rings, a linkage that is otherwise challenging to construct. The choice of a copper catalyst is driven by its lower cost and toxicity compared to other transition metals like palladium.[4] The reaction typically requires a base to deprotonate the thiol, generating the nucleophilic thiolate, and a polar, high-boiling solvent to facilitate the reaction at elevated temperatures.

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Ullmann condensation methodologies.[3][5]

Reactants:

-

2-Chlorobenzonitrile

-

Thiosalicylic acid

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thiosalicylic acid (1.0 eq), 2-chlorobenzonitrile (1.1 eq), and potassium carbonate (2.5 eq).

-

Add copper(I) iodide (0.1 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 1 M hydrochloric acid (HCl) and ice, and stir until a precipitate forms.

-

Collect the crude product by vacuum filtration and wash with water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.

Derivatization of the Core Scaffold: Gateway to Bioactive Molecules

The carboxylic acid moiety of this compound is a prime handle for derivatization, allowing for the synthesis of esters and amides with modulated physicochemical and pharmacological properties.

Esterification

Esterification is a common strategy to mask the polarity of the carboxylic acid, which can enhance membrane permeability and oral bioavailability.

This protocol is a standard procedure for the acid-catalyzed esterification of a benzoic acid derivative.[6]

Reactants:

-

This compound

-

Methanol (or other desired alcohol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Warm the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl ester.

Amidation

Amide bond formation is a cornerstone of medicinal chemistry, enabling the introduction of a wide array of functional groups and the modulation of hydrogen bonding potential.

The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) provides a mild and efficient method for amide synthesis, particularly with less reactive amines.[5]

Reactants:

-

This compound

-

Desired amine (e.g., aniline or a substituted derivative)

-

EDC

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the desired amine (1.2 eq) in ACN or DCM, add EDC (1.2 eq), HOBt (a catalytic amount, e.g., 0.1 eq), and DIPEA (2.0 eq).

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired amide.

Applications in Medicinal Chemistry: From Building Block to Drug Candidate

The true value of this compound is realized in its conversion to complex heterocyclic systems with profound biological activity. The amino-analogue, 2-(2-aminophenylthio)benzoic acid, obtained via reduction of the corresponding nitro-compound, is a key intermediate in the synthesis of phenothiazines.[7][8] The cyano- and carboxylic acid moieties can also be manipulated to form thioxanthenone derivatives.

Phenothiazine Derivatives: A Legacy in Antipsychotic Drug Discovery

Phenothiazines are a class of tricyclic heterocyclic compounds that have been a mainstay in the treatment of psychosis for decades. Their mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the brain. The structure-activity relationship (SAR) of phenothiazines is well-established, providing a clear rationale for their design.[9][10][11]

Key SAR Insights for Phenothiazine Antipsychotics:

-

Substitution at C-2: An electron-withdrawing group at the 2-position of the phenothiazine ring, such as a trifluoromethyl (-CF₃) or chloro (-Cl) group, is crucial for potent antipsychotic activity.[12]

-

N-10 Side Chain: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity.[9]

-

Terminal Amino Group: A tertiary amine is required for maximal potency. Often, this is incorporated into a piperazine ring.[12]

The conformation of the N-10 side chain is thought to fold back towards the C-2 substituent, creating a three-dimensional structure that mimics dopamine and allows for effective receptor antagonism.[2][12]

Caption: Synthetic pathway from the amino-analog of the core scaffold to phenothiazine antipsychotics.

Thioxanthenone and Thioxanthene Derivatives: Emerging Anticancer and Anti-inflammatory Agents

Intramolecular Friedel-Crafts acylation of 2-(phenylthio)benzoic acid derivatives is a common method for synthesizing the thioxanthen-9-one core structure.[3][13][14] These compounds and their reduced thioxanthene analogs have garnered significant interest for their potential as anticancer and anti-inflammatory agents.[1][15][16][17]

Anticancer Activity: Several studies have demonstrated the potent cytotoxic effects of thioxanthenone derivatives against various cancer cell lines. The mechanism of action is often multifactorial, involving the inhibition of key enzymes like cyclooxygenase (COX) and the induction of apoptosis.[15]

Anti-inflammatory Activity: The anti-inflammatory properties of thioxanthene derivatives are linked to their ability to inhibit COX enzymes, which are pivotal in the inflammatory cascade.[15][18] Some thioxanthenes have shown potent and selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[15]

| Compound Type | Therapeutic Area | Example IC₅₀/GI₅₀ Values | Target Cell Lines/Enzymes | Reference(s) |

| Thioxanthene Derivatives | Anticancer | IC₅₀ = 9.6 ± 1.1 nM | Caco-2 (colon cancer) | [15] |

| Thioxanthene Derivatives | Anticancer | IC₅₀ = 161.3 ± 41 nM | Hep G2 (hepatocellular carcinoma) | [15] |

| Thioxanthene Derivatives | Anti-inflammatory | IC₅₀ = 4.37 ± 0.78 nM | COX-2 | [15] |

Antimicrobial Applications

Beyond their effects on mammalian cells, phenothiazine derivatives have also demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[19][20][21] Their mode of action can involve the disruption of cell membranes, inhibition of efflux pumps, and generation of reactive oxygen species.[21] This opens up another avenue for the application of scaffolds derived from this compound in addressing the growing challenge of antimicrobial resistance.

| Organism | Activity | Example Data | Reference(s) |

| Acinetobacter baumannii (MDR) | Antibacterial | MIC = 0.05 to 0.6 g/L | [21] |

| Mycobacterium tuberculosis (MDR) | Antibacterial | Effective at clinical concentrations | [20] |

| Various Fungi | Antifungal | Potent inhibitory activity | [19] |

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed molecular scaffold. Its straightforward synthesis via the Ullmann condensation and the versatile reactivity of its functional groups provide a direct and efficient pathway to privileged heterocyclic structures. The demonstrated success of its derivatives, particularly phenothiazines and thioxanthenes, in critical therapeutic areas such as psychosis, oncology, inflammation, and infectious diseases, underscores the enduring value of this building block. For the medicinal chemist and drug development professional, a deep understanding of the synthesis, derivatization, and structure-activity relationships associated with this core scaffold provides a powerful tool for the rational design of next-generation therapeutics. Future research will undoubtedly continue to uncover novel applications for this versatile and potent chemical entity.

References

- Motohashi, N., Sakagami, H., Kurihara, T., & Molnár, J. (1992). Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. Anticancer Research, 12(4), 1207-10.

-

SIRAJUDDIN MOLLA. (n.d.). SAR of phenothiazine.pptx. SlideShare. Retrieved from [Link]

- Amaral, L., & Kristiansen, J. E. (2000). Antimicrobial activity of phenothiazines. In Vivo, 14(6), 793-798.

- Machado, D., et al. (2019). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 127(5), 1373-1383.

-

Pharma Helpers. (n.d.). Structure Activity Relationship of Antipsychotic Drug. SlideShare. Retrieved from [Link]

-

Machado, D., et al. (2019). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. PubMed. Retrieved from [Link]

- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.

- Abualhasan, M., Hawash, M., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega, 8(41), 38158–38173.

-

Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. PubMed. Retrieved from [Link]

-

Amaral, L., & Kristiansen, J. E. (n.d.). Antimicrobial activity of phenothiazines. ResearchGate. Retrieved from [Link]

- Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., & Cieślik-Boczula, K. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological reports, 64(1), 16-23.

-

Abualhasan, M., Hawash, M., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ResearchGate. Retrieved from [Link]

-

Abualhasan, M., Hawash, M., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Lee, J. H., et al. (2016). Thioxanthenes, chlorprothixene and flupentixol inhibit proton currents in BV2 microglial cells. European Journal of Pharmacology, 777, 53-58.

- Google Patents. (n.d.). Process for preparing thioxanthones.

- Malmakova, A. E., & Jones, A. M. (2023). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 28(21), 7338.

- Kobayashi, K., et al. (2013). A CONVENIENT SYNTHESIS OF 9H-THIOXANTHEN-9-ONES AND THEIR AZA-ANALOGUES. HETEROCYCLES, 87(12), 2577.

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 11-(4-[2-(2-HYDROXYETHOXY)ETHYL]-I-PIPERAZINYL)DIB ENZO[b,f][l,4]THIAZEPINE.

- Wang, C., et al. (2021). Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Photon Absorption Cross Sections Approaching 2000 GM.

- Gellis, A., et al. (2008). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 18(1), 224-228.

- Google Patents. (n.d.). Synthesis of 2-substituted phenothiazines.

- Broudic, N., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426.

- Kumar, A., et al. (2018). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles. ACS Omega, 3(11), 15919-15928.

-

Kumar, A., et al. (2019). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. ResearchGate. Retrieved from [Link]

- Dyachenko, V. D., et al. (2020). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 90(7), 1219-1226.

-

D'Souza, D., & Müller, T. J. J. (2007). Synthesis of salicylic acid derivatives from the corresponding 2-chlorobenzoic acid using water as solvent. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-dihydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Bekhit, A. A., et al. (2008). A facile regioselective synthesis of novel spiro-thioxanthene and spiro-xanthene-9',2-[19][20][21]thiadiazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 18(16), 4538-43.

- Rahman, M. M., & Sarjadi, M. S. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

- Kumar, P., et al. (2013). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry, 5(10), 1129-1144.

-

Watson, A. J. B. (2012). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Retrieved from [Link]

- Calcagno, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3591.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]